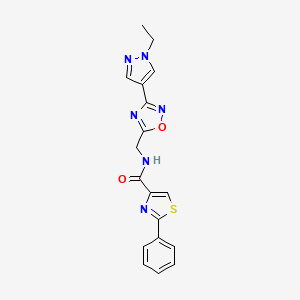

![molecular formula C11H8Cl2O2 B2681750 [5-(2,3-Dichlorophenyl)-2-furyl]methanol CAS No. 443292-47-5](/img/structure/B2681750.png)

[5-(2,3-Dichlorophenyl)-2-furyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthetic Applications and Chemical Reactivity

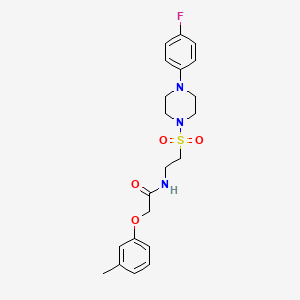

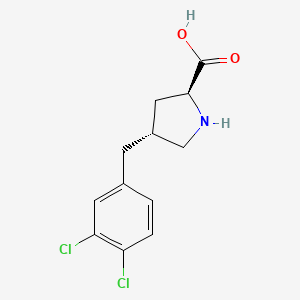

Studies have shown various chemical reactions involving compounds similar to "[5-(2,3-Dichlorophenyl)-2-furyl]methanol," highlighting their potential in synthetic chemistry. For instance, the Paterno-Büchi reaction on derivatives like 5-methyl-2-furylphenylmethanol has been explored, demonstrating the formation of adducts through photochemical reactions, which could have implications in the development of new materials or pharmaceutical compounds (D’Auria & Racioppi, 2000).

Antimicrobial and Antileishmanial Activity

Research on compounds structurally related to "[5-(2,3-Dichlorophenyl)-2-furyl]methanol" has identified potential antimicrobial and antileishmanial activities. Notably, 2-furyl(phenyl)methanol isolated from Atractylis gummifera rhizome exhibits significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This finding opens avenues for the development of new treatments for parasitic infections (Deiva et al., 2019).

Enzyme Inhibition and Alzheimer's Disease Therapy

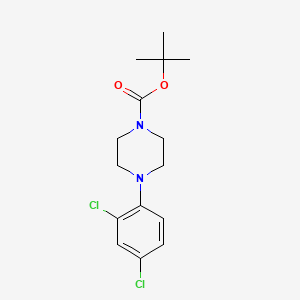

Explorations into synthetic multifunctional amides demonstrate moderate enzyme inhibitory potentials, highlighting their relevance in therapeutic applications, particularly in Alzheimer's disease. The synthesis process involving 2-furyl(1-piperazinyl)methanone coupled with 3,5-dichloro-2-hydroxybenzenesulfonyl chloride indicates the potential for developing new drugs against neurodegenerative diseases based on these compounds' structures (Hassan et al., 2018).

Chemical Stability and Reaction Mechanisms

The study of rotation barriers in systems such as aryl- and heteroaryldi(1-adamantyl)methyl highlights the chemical stability and reactivity of these compounds. Such research provides fundamental insights into the behavior of molecules under various conditions, which is crucial for designing stable and effective chemical products (Lomas, Lacroix, & Vaissermann, 1999).

Photoreactivity and Material Science

The photo-induced rearrangement of compounds related to "[5-(2,3-Dichlorophenyl)-2-furyl]methanol" showcases their potential in material science, especially in the synthesis of complex organic structures. These reactions, which do not require metal catalysts or oxidants, offer a greener approach to chemical synthesis, with implications for developing new materials and pharmaceuticals (Wang et al., 2019).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[5-(2,3-dichlorophenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-5,14H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYUSAQELYVXGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2,3-Dichlorophenyl)-2-furyl]methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2681667.png)

![6-bromo-N-[(1R)-1-cyanopropyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxamide](/img/structure/B2681669.png)

![4-chloro-N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2681672.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2681675.png)

![2-[(3-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2681682.png)

![N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2681683.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2681685.png)

![1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B2681688.png)